molecular formula C24H24N2S2 B10963926 2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-[(4-tert-butylbenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B10963926
M. Wt: 404.6 g/mol
InChI Key: DLQLMPUKBUZJAE-UHFFFAOYSA-N
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Description

2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopenta[b]pyridine core: This can be achieved through a series of cyclization reactions.

    Introduction of the thienyl group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the tert-butylbenzylsulfanyl group: This can be done through a nucleophilic substitution reaction.

    Addition of the cyanide group: This is typically achieved through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyanide group can be reduced to form an amine.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include electrophiles such as bromine (Br₂) or iodine (I₂).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL CYANIDE depends on its specific application. For example, if it is used as an anticancer agent, it may work by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL AMINE: Similar structure but with an amine group instead of a cyanide group.

    2-{[4-(TERT-BUTYL)BENZYL]SULFANYL}-4-(2-THIENYL)-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-3-YL SULFONE: Similar structure but with a sulfone group instead of a sulfanyl group.

Properties

Molecular Formula

C24H24N2S2

Molecular Weight

404.6 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H24N2S2/c1-24(2,3)17-11-9-16(10-12-17)15-28-23-19(14-25)22(21-8-5-13-27-21)18-6-4-7-20(18)26-23/h5,8-13H,4,6-7,15H2,1-3H3

InChI Key

DLQLMPUKBUZJAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=C2C#N)C4=CC=CS4

Origin of Product

United States

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